molecular formula C13H16N2O3 B2580082 N-{4-[(2E)-3-(dimethylamino)prop-2-enoyl]-3-hydroxyphenyl}acetamide CAS No. 1043390-24-4

N-{4-[(2E)-3-(dimethylamino)prop-2-enoyl]-3-hydroxyphenyl}acetamide

Cat. No. B2580082
CAS RN: 1043390-24-4
M. Wt: 248.282
InChI Key: ZRLJCUGVVOSVKU-VOTSOKGWSA-N
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Description

“N-{4-[(2E)-3-(dimethylamino)prop-2-enoyl]-3-hydroxyphenyl}acetamide” is a chemical compound with the CAS Number: 1056165-71-9 . It has a molecular weight of 232.28 and its molecular formula is C13H16N2O2 . It is typically stored in a dry room at normal temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H16N2O2/c1-10(16)14-12-6-4-11(5-7-12)13(17)8-9-15(2)3/h4-9H,1-3H3,(H,14,16)/b9-8+ . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3 . Its boiling point is 427.1±45.0 °C at 760 mmHg . The compound is a solid at room temperature .

Scientific Research Applications

Synthesis and Mechanism

N-(2-Hydroxyphenyl)acetamide is an important intermediate in the natural synthesis of antimalarial drugs. Its chemoselective monoacetylation was studied, highlighting the use of various acyl donors and conditions to optimize the synthesis process. Vinyl acetate emerged as the most effective acyl donor due to its irreversible reaction, marking a kinetically controlled synthesis. The reaction mechanism, explored through Lineweaver–Burk plots, suggested a ternary complex model with inhibition by vinyl acetate (Magadum & Yadav, 2018).

Structural Analysis

The crystal structure of a related compound, N-[3-(3,4-dimethylphenyl)propyl] (4-hydroxy-3-methoxyphenyl)acetamide, was determined, revealing a near-perpendicular orientation of the vanilloid, amide, and dimethylphenyl groups. This structure, distinct from other capsaicinoids, is stabilized by intermolecular hydrogen bonds (Park et al., 1995).

Applications in Scientific Research

Chemical Modifications and Derivatives:

  • Silylated derivatives of N-(2-hydroxyphenyl)acetamide were synthesized, exploring reactions with chlorotrimethylsilane and chloro(chloromethyl)dimethylsilane. This led to the creation of new compounds with structures confirmed by various spectroscopic and analytical methods (Nikonov et al., 2016).
  • The interaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes resulted in the formation of silaheterocyclic benzoxazasiloles and benzodioxazasilepines. These compounds, existing in equilibrium, were studied for their structure, reactivity, and hydrolyzation properties (Lazareva et al., 2017).
Analytical Chemistry and Quality Control

N-{3-[3-(Dimethylamino)-1-oxo-2-propenyl]-phenyl} acetamide (NDAOPPAM) was studied for its separation and determination from related substances using RP-HPLC, highlighting the methodology's precision and utility in quality control (Wei-hua, 2010).

Synthesis Improvement and Utility

Synthesis Improvement

N-[3-((3-(Dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl acetamide was synthesized with significant yield improvement through optimized reduction, acetylation, and ethylation steps. The process adjustments led to cost-effective and convenient operations, suitable for scale-up production (Fenga, 2007).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335, indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name

N-[4-[(E)-3-(dimethylamino)prop-2-enoyl]-3-hydroxyphenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-9(16)14-10-4-5-11(13(18)8-10)12(17)6-7-15(2)3/h4-8,18H,1-3H3,(H,14,16)/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRLJCUGVVOSVKU-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)C(=O)C=CN(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC(=C(C=C1)C(=O)/C=C/N(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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